Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-benzoyl-3-[2-(dialkylamino)aryl]acrylates with boron trifluoride to form the quinoline ring through a 1,5-hydride shift and cyclization process . The reaction is carried out at elevated temperatures (around 75°C) to accelerate the conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and catalytic processes, can make the production more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the thioxo group to other functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can have different biological activities and applications .
Scientific Research Applications
Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new therapeutic agents.
Industry: The compound can be used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific target and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
- Ethyl 6-bromo-4-chloroquinoline-3-carboxylate
- Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-4-thioxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the thioxo group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H10BrNO2S |
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Molecular Weight |
312.18 g/mol |
IUPAC Name |
ethyl 6-bromo-4-sulfanylidene-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-6-14-10-4-3-7(13)5-8(10)11(9)17/h3-6H,2H2,1H3,(H,14,17) |
InChI Key |
GGFCXGISMREHQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=S)C=C(C=C2)Br |
Origin of Product |
United States |
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